1-Tosylazetidin-3-OL

Vue d'ensemble

Description

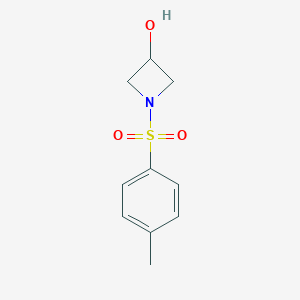

1-Tosylazetidin-3-OL, also known as 1-[(4-methylphenyl)sulfonyl]-3-azetidinol, is a chemical compound with the molecular formula C10H13NO3S. It is a member of the azetidine family, characterized by a four-membered ring structure containing nitrogen. The compound is notable for its applications in organic synthesis and its potential utility in various scientific research fields.

Applications De Recherche Scientifique

1-Tosylazetidin-3-OL has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex heterocycles.

Medicine: Investigated for its role in the development of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

Target of Action

It is known to participate in reactions involving transition metal catalysis .

Mode of Action

1-Tosylazetidin-3-OL exhibits unique reactivity under dual palladium and acid catalysis . The compound interacts with its targets through a domino process involving Heck arylation of alkene, acid-catalyzed transposition of allylic alcohol, and ring opening of the azetidine/oxetane by an internal hydroxyl group .

Biochemical Pathways

The compound is involved in the arylative ring-expansion reaction, which is a part of organic synthesis .

Result of Action

The result of the action of this compound is the production of 2,3,4-trisubstituted dihydrofurans, which are valuable heterocycles in organic synthesis . This is achieved through a domino process involving Heck arylation of alkene, acid-catalyzed transposition of allylic alcohol, and ring opening of the azetidine/oxetane by an internal hydroxyl group .

Action Environment

The action of this compound is influenced by the presence of a catalytic amount of Pd(OAc)2-(PPh3)2, AgTFA, and triflic acid . These factors play a crucial role in the compound’s action, efficacy, and stability.

Analyse Biochimique

Biochemical Properties

It is known that the compound can participate in reactions under dual palladium and acid catalysis

Molecular Mechanism

The molecular mechanism of 1-Tosylazetidin-3-OL involves a domino process that includes Heck arylation of alkene, acid-catalyzed trans-position of allylic alcohol, and ring opening of the azetidine/oxetane by an internal hydroxyl group . This process allows this compound to exert its effects at the molecular level.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Tosylazetidin-3-OL can be synthesized through several methods. One common approach involves the tosylation of azetidin-3-OL. This process typically requires the use of tosyl chloride (p-toluenesulfonyl chloride) in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tosyl chloride.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Tosylazetidin-3-OL undergoes various chemical reactions, including:

Substitution Reactions: The tosyl group can be displaced by nucleophiles, leading to the formation of different derivatives.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Ring-Opening Reactions: Under certain conditions, the azetidine ring can be opened, leading to linear or branched products.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Oxidation Reactions: Oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

Ring-Opening Reactions: Acidic or basic conditions, often catalyzed by transition metals.

Major Products:

Substitution Reactions: Various substituted azetidines.

Oxidation Reactions: Corresponding ketones or aldehydes.

Ring-Opening Reactions: Linear or branched amines or alcohols.

Comparaison Avec Des Composés Similaires

Azetidine: The parent compound, lacking the tosyl and hydroxyl groups.

1-Tosylazetidine: Similar structure but without the hydroxyl group.

3-Hydroxyazetidine: Lacks the tosyl group but contains the hydroxyl group.

Uniqueness: 1-Tosylazetidin-3-OL is unique due to the presence of both the tosyl and hydroxyl groups, which confer distinct reactivity patterns and potential applications. The combination of these functional groups allows for versatile synthetic transformations and makes the compound valuable in various research and industrial contexts.

Activité Biologique

1-Tosylazetidin-3-OL is a chemical compound with the molecular formula C₁₀H₁₃NO₃S and a molecular weight of approximately 229.28 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. The structural features of this compound include a tosyl group, which enhances its reactivity, and an azetidine ring that contributes to its biological profile.

The biological activity of this compound is largely attributed to its ability to interact with various biomolecular targets. The tosyl group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The azetidine ring provides structural rigidity, allowing it to participate in diverse chemical transformations that can lead to various biological effects.

Potential Biological Effects

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacteria. This activity may be linked to its structural components that allow it to penetrate bacterial membranes and disrupt cellular functions.

- Anticancer Properties : Research has indicated potential anticancer activity through mechanisms such as apoptosis induction in cancer cells. The compound's ability to modulate signaling pathways involved in cell proliferation and survival is under investigation.

- Neuroprotective Effects : Some studies have suggested that this compound may have neuroprotective properties, potentially benefiting conditions like neurodegenerative diseases by reducing oxidative stress and inflammation.

Table 1: Summary of Biological Activities

Case Study Example

A study conducted on the antimicrobial effects of this compound demonstrated its efficacy against Staphylococcus aureus and Escherichia coli. The compound was tested at varying concentrations, revealing a minimum inhibitory concentration (MIC) that indicates significant bactericidal activity.

In another investigation focused on anticancer properties, this compound was shown to inhibit the growth of human breast cancer cells (MCF-7) by inducing cell cycle arrest and apoptosis. These findings highlight the compound's potential as a lead structure for developing new anticancer agents.

Synthetic Routes

The synthesis of this compound typically involves the reaction of azetidine derivatives with tosyl chloride under basic conditions, such as using triethylamine as a catalyst. This reaction forms the tosylated azetidine intermediate, which can then be further modified to yield the desired product.

This compound is characterized by its solubility in organic solvents and moderate stability under standard laboratory conditions. Its reactivity is influenced by both the tosyl group and the azetidine ring, making it a versatile compound for further chemical modifications.

Propriétés

IUPAC Name |

1-(4-methylphenyl)sulfonylazetidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3S/c1-8-2-4-10(5-3-8)15(13,14)11-6-9(12)7-11/h2-5,9,12H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDXKSMNNDKYNMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.